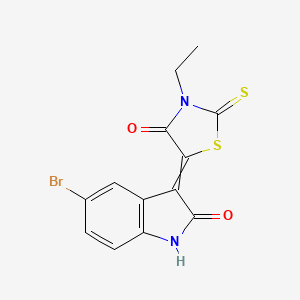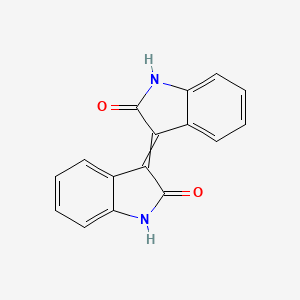
5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes: The synthesis may involve multi-step organic reactions, including nucleophilic substitution, oxidation, and reduction reactions.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction rates.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve specific temperatures and pH levels.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives and intermediates useful in further synthesis.
Applications De Recherche Scientifique
Compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be involved in biochemical assays and studies related to enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can influence biochemical pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include compounds with similar functional groups or structural motifs.
Uniqueness: The specific arrangement of atoms and functional groups in “this compound” gives it distinct properties and reactivity compared to other compounds.
Propriétés
IUPAC Name |
5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S2/c1-2-16-12(18)10(20-13(16)19)9-7-5-6(14)3-4-8(7)15-11(9)17/h3-5H,2H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSCUYZYNOTDOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]phenazine](/img/structure/B7883712.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7883718.png)


![2-[(2,6-Diethylanilino)carbonyl]-3-nitrobenzoic acid](/img/structure/B7883738.png)
![N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7883744.png)
![3',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B7883748.png)





